molecular formula C14H10FN3 B348218 N-(2-Fluorophenyl)quinazolin-4-amine

N-(2-Fluorophenyl)quinazolin-4-amine

Cat. No.: B348218
M. Wt: 239.25g/mol
InChI Key: YGBSGOKBMJVQDN-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)quinazolin-4-amine typically involves the reaction of 2-fluoroaniline with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-fluoroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis. Additionally, the fluorine atom enhances the compound’s binding affinity to its target proteins, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)quinazoline-4-amine
  • N-(2-Chlorophenyl)quinazoline-4-amine
  • N-(2-Methylphenyl)quinazoline-4-amine

Uniqueness

N-(2-Fluorophenyl)quinazolin-4-amine is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom also influences the compound’s electronic properties, making it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C14H10FN3

Molecular Weight

239.25g/mol

IUPAC Name

N-(2-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H10FN3/c15-11-6-2-4-8-13(11)18-14-10-5-1-3-7-12(10)16-9-17-14/h1-9H,(H,16,17,18)

InChI Key

YGBSGOKBMJVQDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3F

Origin of Product

United States

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